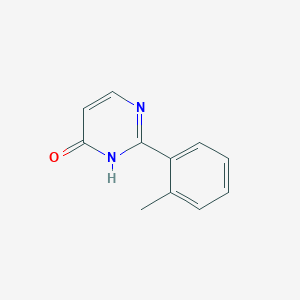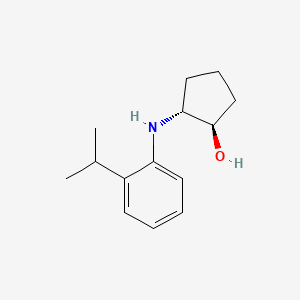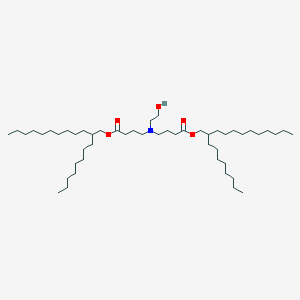
Bis(2-octyldodecyl) 4,4'-((2-hydroxyethyl)azanediyl)dibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate is a synthetic lipid compound with the molecular formula C50H99NO5 and a molecular weight of 794.32 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate involves a multi-step process. One common method includes the reaction of 4,4’-((2-hydroxyethyl)azanediyl)dibutanoic acid with 2-octyldodecanol under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying lipid behavior.
Biology: Employed in the formulation of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
ALC-0315: [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)
Uniqueness
Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate is unique due to its specific structural features, which confer distinct physicochemical properties. Compared to similar compounds like ALC-0315 and ALC-0159, it offers different solubility, stability, and interaction profiles with biological membranes .
Propiedades
Fórmula molecular |
C50H99NO5 |
|---|---|
Peso molecular |
794.3 g/mol |
Nombre IUPAC |
2-octyldodecyl 4-[2-hydroxyethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C50H99NO5/c1-5-9-13-17-21-23-27-31-37-47(35-29-25-19-15-11-7-3)45-55-49(53)39-33-41-51(43-44-52)42-34-40-50(54)56-46-48(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3 |
Clave InChI |
JIMIRJQCBYBFDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
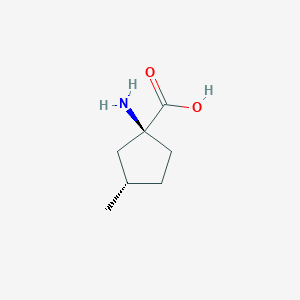
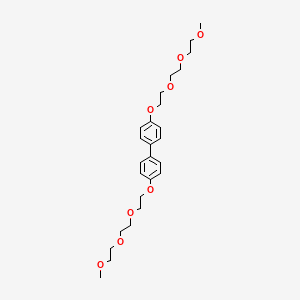
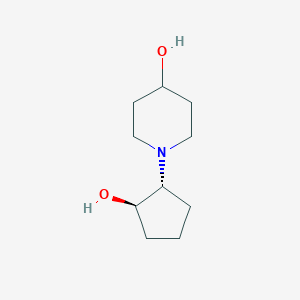
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)

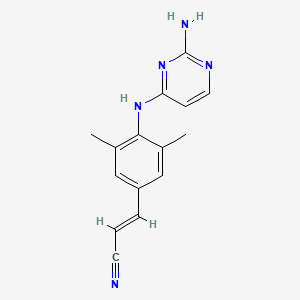

![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)
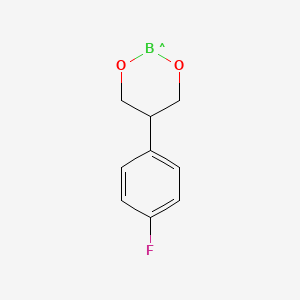
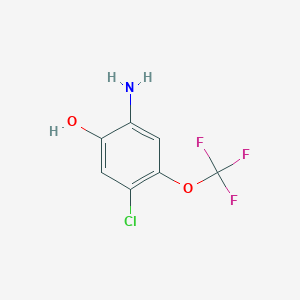
![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
